4-[(3E)-3-{[2-(4-Methoxyphenoxy)acetamido]imino}butanamido]benzamide
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Overview
Description
4-[(3E)-3-{[2-(4-Methoxyphenoxy)acetamido]imino}butanamido]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including methoxyphenoxy and acetamido groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3E)-3-{[2-(4-Methoxyphenoxy)acetamido]imino}butanamido]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenol with acetic anhydride to form 4-methoxyphenyl acetate. This intermediate is then reacted with hydrazine to produce 4-methoxyphenyl hydrazine. Subsequent reactions with butanoyl chloride and benzoyl chloride yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3E)-3-{[2-(4-Methoxyphenoxy)acetamido]imino}butanamido]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The imino group can be reduced to amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
4-[(3E)-3-{[2-(4-Methoxyphenoxy)acetamido]imino}butanamido]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(3E)-3-{[2-(4-Methoxyphenoxy)acetamido]imino}butanamido]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenoxy and acetamido groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl hydrazine
- 4-Methoxyphenyl acetate
- Benzoyl chloride derivatives
Uniqueness
4-[(3E)-3-{[2-(4-Methoxyphenoxy)acetamido]imino}butanamido]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H22N4O5 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-[[(3E)-3-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]butanoyl]amino]benzamide |
InChI |
InChI=1S/C20H22N4O5/c1-13(11-18(25)22-15-5-3-14(4-6-15)20(21)27)23-24-19(26)12-29-17-9-7-16(28-2)8-10-17/h3-10H,11-12H2,1-2H3,(H2,21,27)(H,22,25)(H,24,26)/b23-13+ |
InChI Key |
OGVYBUWCMXGSNW-YDZHTSKRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/CC(=O)NC2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)OC)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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